molecular formula C4H10ClNO B13451050 1-Aminobut-3-en-2-ol hydrochloride CAS No. 1514832-70-2

1-Aminobut-3-en-2-ol hydrochloride

Cat. No.: B13451050
CAS No.: 1514832-70-2
M. Wt: 123.58 g/mol
InChI Key: DMYNLNYMVXZHOK-UHFFFAOYSA-N
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Description

1-Aminobut-3-en-2-ol hydrochloride is an organic compound with the molecular formula C4H10ClNO It is a hydrochloride salt of 1-aminobut-3-en-2-ol, characterized by the presence of an amino group and a hydroxyl group on a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminobut-3-en-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with ammonia in the presence of a catalyst to form 1-aminobut-3-en-2-ol, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminobut-3-en-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminobut-3-en-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminobut-3-en-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various pathways, leading to its observed effects .

Comparison with Similar Compounds

1-Aminobut-3-en-2-ol hydrochloride can be compared with other similar compounds, such as:

    2-Aminobut-3-en-1-ol hydrochloride: Similar structure but different position of the amino group.

    3-Aminobut-2-en-1-ol hydrochloride: Different position of the amino and hydroxyl groups.

    4-Aminobut-2-en-1-ol hydrochloride: Different position of the amino group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

CAS No.

1514832-70-2

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

1-aminobut-3-en-2-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H

InChI Key

DMYNLNYMVXZHOK-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)O.Cl

Origin of Product

United States

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